molecular formula C11H13N3 B2586336 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine CAS No. 1019602-28-8

1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B2586336
CAS No.: 1019602-28-8
M. Wt: 187.246
InChI Key: JEWODLJBEGSTMF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. Recent advances in the synthesis of imidazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded the novel compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary. For example, 2-(1H-Imidazol-1-yl)phenol has a molecular weight of 160.18 and a melting point of 233-234°C .

Scientific Research Applications

New Chiral and Achiral Imines and Bisimines

Research by Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines. This research is significant for understanding the chemical properties and potential applications of compounds like 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine (Pařík & Chlupatý, 2014).

Corrosion Inhibition

Costa et al. (2021) investigated the application of imidazole-based molecules, including derivatives like 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine, for corrosion inhibition of carbon steel in an acidic medium. This highlights the compound's potential in industrial applications (Costa et al., 2021).

Environmental Analysis

Chen et al. (2014) focused on the use of a derivative of 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine for detecting trace aliphatic amines in environmental samples. This application is crucial for environmental monitoring and analysis (Chen et al., 2014).

Antibacterial Activity

Prasad (2021) synthesized derivatives of 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine and evaluated their antibacterial activity. This research contributes to the field of medicinal chemistry and the search for new antibacterial agents (Prasad, 2021).

Pharmaceutical Applications

Bukhari et al. (2013) developed a series of compounds related to 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine for potential pharmaceutical applications. Their research focused on the inhibition of phosphodiesterase and antimicrobial activities, highlighting the compound's relevance in drug development (Bukhari et al., 2013).

Safety and Hazards

Safety and hazards of imidazole compounds can also vary. For example, 2-(1H-Imidazol-1-yl)phenol has hazard statements H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions of imidazole research could involve further exploration of its potential uses in medicine.

Properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-4-2-3-5-11(10)14-7-6-13-8-14/h2-9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWODLJBEGSTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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